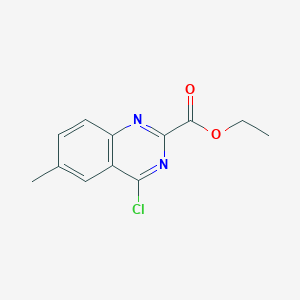![molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6](/img/structure/B1344770.png)
2,7-Diazaspiro[4.5]decan-1-one
Vue d'ensemble
Description
2,7-Diazaspiro[4.5]decan-1-one is an organic compound with the molecular formula C8H14N2O . It has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[4.5]decan-1-one consists of a spirocyclic system, which is a molecular system or compound containing one or more atoms that form the junction of two rings . The molecule has three hydrogen bond acceptors and two hydrogen bond donors .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Diazaspiro[4.5]decan-1-one are not available, it’s known that spirocyclic compounds like this can undergo a variety of chemical reactions, including but not limited to, electrophilic and nucleophilic substitutions, additions, eliminations, and rearrangements .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .Applications De Recherche Scientifique
T-Type Calcium Channel Antagonists
One of the significant applications of derivatives of 2,7-Diazaspiro[4.5]decan-1-one is in the design and synthesis of T-type calcium channel antagonists. These compounds are identified for their potential in treating conditions related to the modulation of calcium channels, such as hypertension and certain types of cancer. A study demonstrated that appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could effectively approximate a pharmacophore model for T-type calcium channel inhibition, showing potent inhibitory activity with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Neuroprotective Effects and Memory Enhancement
Another application involves the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which have shown potential in inhibiting neural calcium uptake, providing protection against brain edema, and enhancing memory and learning capabilities. These compounds have demonstrated outstanding protection against triethyltin chloride-induced brain edema in rats and exhibited remarkable protecting/restoring activity in various tests for learning and memory deficits elicited by different agents (Tóth et al., 1997).
Antihypertensive Activity
The synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents. These studies have led to the discovery of compounds with significant activity in lowering blood pressure in models of hypertension, providing insights into the development of new treatments for this condition (Caroon et al., 1981).
Inhibitors for Prolyl Hydroxylase Domain-containing Protein 2 (PHD2)
Derivatives of 2,7-Diazaspiro[4.5]decan-1-one have been identified as potent and orally bioavailable inhibitors of PHD2, an enzyme involved in the hypoxic response pathway. Novel interactions between the inhibitors and PHD2 have been elucidated through crystal structure analysis, providing a basis for the development of new therapeutic agents targeting diseases related to hypoxia and angiogenesis (Deng et al., 2013).
Chemokine Receptor CCR4 Antagonists
Some 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized as potent CCR4 antagonists, showing high affinity and activity in binding assays and functional assays. These compounds also demonstrated the ability to induce endocytosis of CCR4, a feature that could be beneficial in the development of therapies for diseases where CCR4 plays a key role (Shukla et al., 2016).
Propriétés
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWNWBXVWTJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630910 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.5]decan-1-one | |
CAS RN |
887118-43-6 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

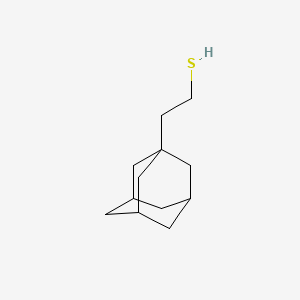
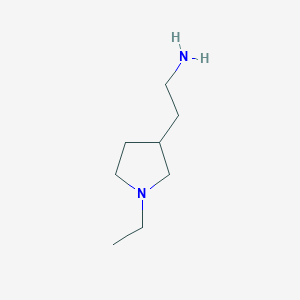
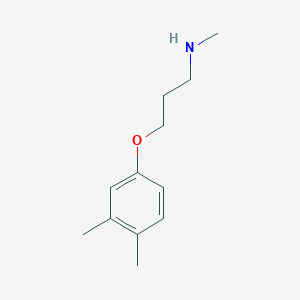
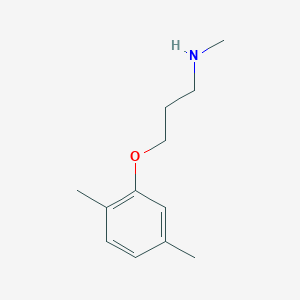

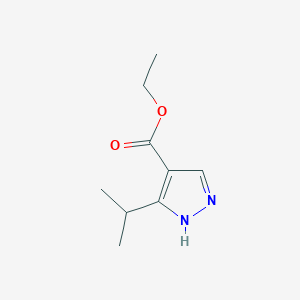



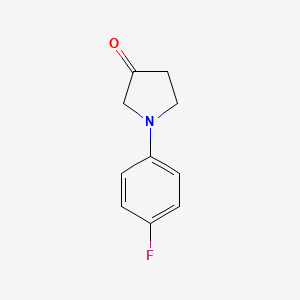
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


